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molecular formula C12H9FO B183214 4-Fluoro-4'-hydroxybiphenyl CAS No. 324-94-7

4-Fluoro-4'-hydroxybiphenyl

Cat. No. B183214
M. Wt: 188.2 g/mol
InChI Key: QSJNKJGPJVOGPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07192982B2

Procedure details

A mixture of p-Iodophenol linked to the Wang's resin from Step A (1 eq), 4-fluorobenzene boronic acid (6 eq), K2CO3 (12 eq) and Pd(OAc)2 (0.5 eq) were suspended in a mixture of dioxane/water (6/1) and the mixture was heated at 100° C. and stirring for 36 hours. The resin was washed with DMF/H2O and MeOH/THF/HCl diluted and MeOH/CH2Cl2. After it was dried, was suspended in dichloromethane, and TFA 95% was added. The mixture was stirred at room temperature for 30 min then filtered and washed with MeOH and dichloromethane. The solvents were concentrated to dryness to give the title product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[F:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=2)=[CH:12][CH:11]=1 |f:2.3.4,5.6,7.8.9|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)O
Step Two
Name
resin
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)B(O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1.O
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring for 36 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resin was washed with DMF/H2O and MeOH/THF/HCl
ADDITION
Type
ADDITION
Details
diluted
CUSTOM
Type
CUSTOM
Details
After it was dried
ADDITION
Type
ADDITION
Details
TFA 95% was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
washed with MeOH and dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated to dryness

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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